molecular formula C14H27NO2S B12711461 Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- CAS No. 102280-89-7

Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)-

Cat. No.: B12711461
CAS No.: 102280-89-7
M. Wt: 273.44 g/mol
InChI Key: BTHYBBSEDAMNFO-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- typically involves the reaction of methanesulfonyl chloride with the appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while ensuring the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with a single methanesulfonamide group.

    N-Cyclohexyl-4-methylbenzenesulfonamide: Another sulfonamide with a cyclohexyl group and a methylbenzenesulfonamide group.

Uniqueness

Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- is unique due to its specific structure, which combines a methanesulfonamide group with cyclohexylmethyl and cyclohexyl groups. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

102280-89-7

Molecular Formula

C14H27NO2S

Molecular Weight

273.44 g/mol

IUPAC Name

N-[4-(cyclohexylmethyl)cyclohexyl]methanesulfonamide

InChI

InChI=1S/C14H27NO2S/c1-18(16,17)15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h12-15H,2-11H2,1H3

InChI Key

BTHYBBSEDAMNFO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CCC(CC1)CC2CCCCC2

Origin of Product

United States

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